N-allyl-3-chloro-1-benzothiophene-2-carboxamide
Description
Properties
IUPAC Name |
3-chloro-N-prop-2-enyl-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNOS/c1-2-7-14-12(15)11-10(13)8-5-3-4-6-9(8)16-11/h2-6H,1,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUVNKPXCUQOHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=C(C2=CC=CC=C2S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxylic Acid Activation and Coupling
The most straightforward approach involves coupling 3-chloro-1-benzothiophene-2-carboxylic acid (1 ) with allylamine (2 ) using activating agents.
Acid Chloride Method
-
Activation : Treatment of 1 with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at reflux yields the corresponding acid chloride (3 ).
-
Amidation : Reaction of 3 with allylamine in DCM at 0–25°C produces the target compound (4 ) after aqueous workup.
Carbodiimide-Mediated Coupling
As demonstrated in the synthesis of benzothiazole carboxamides, 1 reacts with allylamine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and 4-dimethylaminopyridine (DMAP).
Table 1. Comparison of Amidation Methods
| Method | Reagents | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acid Chloride | SOCl₂, allylamine | DCM | 4 | 72 |
| EDC·HCl/DMAP | EDC·HCl, DMAP | DCM | 18 | 63 |
Alkylation of Carboxamide Intermediates
Post-Amide N-Allylation
An alternative strategy involves synthesizing 3-chloro-1-benzothiophene-2-carboxamide (5 ) followed by alkylation with allyl bromide (6 ).
Base-Mediated Alkylation
Mitsunobu Reaction
To circumvent selectivity issues, the Mitsunobu reaction employs allyl alcohol, triphenylphosphine (PPh₃), and diisopropyl azodicarboxylate (DIAD) in THF:
Yield : 68–75% with minimal byproducts.
Chlorination Strategies
Electrophilic Aromatic Substitution
Direct chlorination of 1-benzothiophene-2-carboxylic acid (7 ) using N-chlorosuccinimide (NCS) in acetic acid at 80°C introduces chlorine at the 3-position.
Directed Ortho-Metalation
For substrates resistant to electrophilic substitution, lithiation at the 3-position using n-butyllithium (n-BuLi) followed by quenching with hexachloroethane (C₂Cl₆) achieves precise chlorination.
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-allyl-3-chloro-1-benzothiophene-2-carboxamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.
Substitution: Amines, thiols, and polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
N-allyl-3-chloro-1-benzothiophene-2-carboxamide has been investigated for its potential as an antitrypanosomal agent. Research indicates that modifications to its structure can enhance its bioactivity against Trypanosoma brucei, the causative agent of African sleeping sickness. For instance, derivatives with specific substitutions exhibited improved selectivity and potency, with IC50 values as low as 0.75 μM, demonstrating significant promise in treating this disease .
Anti-inflammatory Properties:
The compound has also been studied for its anti-inflammatory activity. It functions as a COX-2 inhibitor, which is crucial in the treatment of pain and inflammation. The mechanism involves blocking the cyclooxygenase enzyme responsible for the biosynthesis of prostaglandins, thereby reducing inflammation .
Antimicrobial and Antiviral Properties:
this compound has shown potential antimicrobial and antiviral activities in various studies. Its thiophene ring structure allows it to interact with biological targets effectively, potentially inhibiting the activity of specific enzymes or receptors involved in microbial infections .
Case Study: Antitrypanosomal Agents
A study focused on thiazolyl-benzothiophenamides revealed that structural modifications at the 3-chloro position significantly influenced selectivity over human cells while maintaining bioactivity against T. brucei. This highlights the importance of structural optimization in enhancing therapeutic efficacy .
Organic Synthesis
Building Block for Complex Molecules:
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic compounds. Its ability to undergo various chemical reactions makes it valuable in developing new materials and pharmaceuticals .
Material Science Applications:
The compound's properties are also being explored for use in organic semiconductors and advanced materials. Its unique chemical structure allows for potential applications in electronic devices and sensors .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-allyl-3-chloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Structure Variations
- Benzothiophene vs. Benzothiophenes generally offer greater π-π stacking capability and metabolic stability owing to sulfur’s polarizability .
Substituent Effects
- Allyl vs. Methyl/Phenyl : The allyl group in the target compound introduces unsaturation, which may enhance conformational flexibility and reactivity compared to the methyl and phenyl groups in . The phenyl group in likely improves lipophilicity (LogP = 4.83) but may reduce solubility compared to allyl’s moderate polarity .
- Trifluoroacetyl Hydrazide : The trifluoroacetyl group in is strongly electron-withdrawing, which could stabilize the molecule against enzymatic degradation. The hydrazide linkage diverges from the carboxamide structure, possibly altering target selectivity .
Molecular Weight and Complexity
The target compound (269.75 g/mol) is smaller and less complex than analogs with sulfone () or trifluoroacetyl () groups. Lower molecular weight may enhance membrane permeability, a critical factor in drug design.
Biological Activity
N-allyl-3-chloro-1-benzothiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
Chemical Structure
This compound belongs to the benzothiophene class of compounds, which are known for their diverse biological activities. The chemical structure can be represented as follows:
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets by binding to allosteric sites or competing with endogenous ligands.
Anticancer Activity
Recent studies have indicated that compounds within the benzothiophene family exhibit significant anticancer properties. For instance, this compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Study 1: Anticancer Efficacy
In a study focused on the anticancer effects of benzothiophene derivatives, this compound demonstrated notable cytotoxicity against HepG2 liver cancer cells, with an IC50 value indicating effective inhibition of cell growth. The mechanism was linked to the induction of apoptosis through mitochondrial pathways and modulation of key proteins involved in cell cycle regulation.
Study 2: Mechanistic Insights
Another investigation explored the molecular mechanisms underlying the anticancer effects of related benzothiophene compounds. It was found that these compounds could inhibit key signaling pathways associated with tumor growth and survival, such as EGFR and NF-kB pathways, thereby enhancing their therapeutic potential against various cancers.
Q & A
Basic: What are the common synthetic routes for N-allyl-3-chloro-1-benzothiophene-2-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with a benzothiophene core. A common approach includes:
- Step 1: Preparation of 3-chloro-1-benzothiophene-2-carbonyl chloride via chlorination of the benzothiophene precursor using reagents like thionyl chloride (SOCl₂).
- Step 2: Reaction with allylamine in anhydrous solvents (e.g., CH₂Cl₂ or DMF) under nitrogen, using triethylamine (Et₃N) as a base to neutralize HCl byproducts.
- Step 3: Purification via reverse-phase HPLC or recrystallization to isolate the carboxamide product .
Key Considerations:
- Monitor reaction progress using TLC or LC-MS.
- Optimize solvent choice (e.g., toluene for reflux conditions) to improve yield .
Basic: How is this compound characterized post-synthesis?
Methodological Answer:
Characterization involves:
- Spectroscopy:
- 1H/13C NMR: Assign peaks to confirm the allyl group (δ 5–6 ppm for vinyl protons) and benzothiophene backbone (aromatic protons at δ 7–8 ppm) .
- IR: Identify carboxamide C=O stretches (~1650–1680 cm⁻¹) and N–H bends (~3300 cm⁻¹) .
- Chromatography:
- HPLC: Purity assessment using gradients (e.g., methanol-water) .
- Melting Point: Consistency with literature values (if available) to confirm crystallinity .
Basic: What biological activities are associated with this compound?
Methodological Answer:
While direct data on this compound is limited, structurally related benzothiophene carboxamides exhibit:
- Antimicrobial Activity: Inhibition of bacterial enzymes (e.g., DNA gyrase) via hydrophobic interactions with the benzothiophene core .
- Anticancer Potential: Apoptosis induction in cancer cell lines through kinase inhibition (e.g., EGFR or Bcl-2 pathways) .
Experimental Design: - Screen against standard bacterial strains (e.g., S. aureus, E. coli) using MIC assays.
- Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) with doxorubicin as a positive control .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer:
- Data Collection: Use single-crystal X-ray diffraction (SCXRD) with synchrotron radiation for high-resolution data.
- Structure Solution: Employ SHELXT for phase determination via intrinsic phasing .
- Refinement: Apply SHELXL to optimize bond lengths/angles and validate with R-factors (<5% for high quality) .
- Visualization: Generate ORTEP diagrams (e.g., ORTEP-3 ) to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
Example Workflow:
Grow crystals via slow evaporation in ethyl acetate/hexane.
Collect data at 100 K to minimize thermal motion .
Advanced: How to address contradictions in pharmacological data for benzothiophene carboxamides?
Methodological Answer:
Contradictions (e.g., varying IC₅₀ values across studies) may arise from:
- Experimental Variability: Differences in cell lines, assay protocols, or compound purity.
- Solution:
- Standardize assays (e.g., CLSI guidelines for antimicrobial testing).
- Validate purity via orthogonal methods (e.g., NMR + HPLC) .
- Target Selectivity: Off-target effects in kinase inhibition assays.
- Use kinase profiling panels (e.g., Eurofins) to identify specific targets .
Advanced: What molecular docking strategies are effective for studying this compound’s mechanism?
Methodological Answer:
- Target Selection: Prioritize enzymes with hydrophobic binding pockets (e.g., COX-2, tubulin) based on the benzothiophene scaffold .
- Software: Use AutoDock Vina or Schrödinger Glide with the following parameters:
- Validation: Compare docking poses with crystallographic data (e.g., 3R4) to assess accuracy .
Advanced: How to design SAR studies for optimizing this compound’s bioactivity?
Methodological Answer:
- Core Modifications:
- Replace the allyl group with bulkier substituents (e.g., cyclopropyl) to enhance hydrophobic interactions.
- Substituent Effects:
- Introduce electron-withdrawing groups (e.g., nitro) at the 6-position to improve metabolic stability .
- In Silico Tools:
- Use SwissADME to predict pharmacokinetic properties (e.g., logP, bioavailability) during optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
